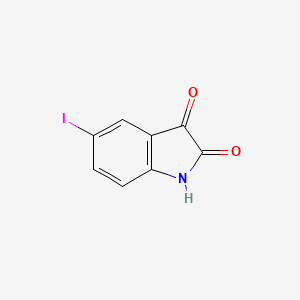

5-Iodoisatin

Description

Contextualization of Isatin Chemistry in Contemporary Research

Isatin, a naturally occurring indole derivative, has a long history in chemical research, dating back to its isolation and initial synthesis in the 1840s researchgate.net. Its unique bicyclic structure, featuring an indole core with two carbonyl groups at positions 2 and 3, provides multiple reactive sites for chemical modification ijpsr.comrjppd.orgirapa.org. This inherent reactivity makes isatin a highly valuable scaffold in medicinal chemistry for the synthesis of a diverse range of pharmacologically active molecules ijpsr.comrjppd.orgirapa.orgajprd.comnih.gov. Contemporary research continues to explore novel synthetic methodologies for isatin derivatives, including multicomponent reactions and greener synthetic approaches irapa.orgbenthamdirect.comresearchgate.net. The broad spectrum of biological activities associated with isatin derivatives, encompassing anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties, underscores its enduring significance in drug discovery and development researchgate.netijpsr.comrjppd.orgirapa.orgajprd.comnih.govnih.govresearchgate.netrsc.orgperiodicodimineralogia.itseejph.com.

Significance of Halogenated Isatin Derivatives in Chemical Biology and Medicinal Chemistry

The introduction of halogen atoms, such as fluorine, chlorine, bromine, and iodine, into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties and enhance biological activity jetir.org. Halogenation can influence a compound's lipophilicity, membrane permeability, metabolic stability, and binding affinity to biological targets jetir.org. Specifically, iodine, due to its larger atomic radius and electronegativity compared to other halogens, can impart unique characteristics. It can act as a hydrogen bond acceptor, participate in halogen bonding, and increase lipophilicity, which may improve cell membrane penetration and target engagement jetir.org. Halogenated isatins, therefore, represent a promising subclass for developing potent and selective therapeutic agents. Research has shown that halogenation at the C-5 position of the isatin ring can significantly impact biological activity, with some halogenated derivatives exhibiting enhanced potency against various biological targets nih.govjetir.orgnih.gov.

Rationale for In-Depth Academic Investigation of 5-Iodoisatin

This compound, specifically, has emerged as a compound of particular interest due to the strategic placement of the iodine atom at the C-5 position of the isatin core chemimpex.comjddtonline.info. This substitution pattern allows for extensive exploration of structure-activity relationships (SAR) and provides a handle for further chemical modifications, such as cross-coupling reactions researchgate.net. The iodine atom can influence the electronic distribution within the molecule, potentially altering its interaction with biological macromolecules jetir.orgontosight.ai. Academic investigations into this compound are driven by its potential as a versatile synthetic intermediate for creating complex heterocyclic systems and as a lead compound for developing novel bioactive molecules researchgate.netchemimpex.comresearchgate.netfishersci.at. Its utility in synthesizing derivatives with potential anticancer, antimicrobial, and antioxidant activities further solidifies the rationale for its detailed study chemimpex.comresearchgate.netplu.mxresearchgate.netkastamonu.edu.tr.

Overarching Research Aims and Scholarly Scope

The academic investigation of this compound is multifaceted, aiming to achieve several key objectives. Primarily, researchers strive to develop efficient and scalable synthetic routes for this compound and its derivatives, often exploring greener methodologies jddtonline.infoscielo.br. A significant aim is to synthesize novel derivatives of this compound and evaluate their biological activities against various disease targets, including cancer, infectious diseases, and inflammatory conditions chemimpex.comresearchgate.netplu.mxresearchgate.netkastamonu.edu.tr. Scholarly efforts also focus on understanding the structure-activity relationships (SAR) of these derivatives to rationally design more potent and selective compounds jetir.orgresearchgate.netresearchgate.net. Furthermore, this compound serves as a valuable chemical probe, aiding in the study of biological pathways and the identification of new drug targets chemimpex.comnih.gov. The scope of research encompasses medicinal chemistry, organic synthesis, chemical biology, and computational chemistry, all contributing to a deeper understanding of this important compound and its potential applications.

Properties

IUPAC Name |

5-iodo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUGDMOJQQLVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174866 | |

| Record name | 5-Iodo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-76-1 | |

| Record name | 5-Iodoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20780-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5-iodoisatin and Its Molecular Architectures

Strategic Approaches for the Direct Synthesis of 5-Iodoisatin

The direct synthesis of this compound typically involves the regioselective introduction of an iodine atom onto the isatin core or its precursors. Various methodologies have been developed to achieve this, prioritizing efficiency, yield, and regioselectivity.

Regioselective Iodination Techniques for Isatin Precursors

The isatin nucleus is susceptible to electrophilic aromatic substitution, with the C-5 position being a primary site for such reactions due to electronic activation. Several reagents and methods have been employed for the regioselective iodination of isatin to yield this compound.

Potassium Dichloroiodate (KICl2): Aqueous potassium dichloroiodate (KICl2) has proven to be an effective reagent for the mono-iodination of isatin, yielding this compound in good to excellent yields. While reactions can require extended periods at room temperature, this method offers a reliable route, particularly in the presence of co-solvents like methanol to aid substrate solubility.

N-Iodosaccharin: In conjunction with silica gel as a mediator, N-iodosaccharin provides a regioselective method for the preparation of 5-haloisatins. For this compound, this method has demonstrated an 80% yield after 8 hours of reaction time.

Iodine Monochloride (ICl): Iodine monochloride (ICl) is another reactive iodinating agent capable of introducing iodine onto aromatic systems. While its use can sometimes lead to di-iodination, careful control of stoichiometry, such as a 1:1.05 molar ratio for ICl, can help minimize byproducts and favor mono-iodination.

I2-TBHP System: A one-pot synthesis utilizing iodine (I2) and tert-butyl hydroperoxide (TBHP) as a catalytic system allows for the oxidative amido cyclization of 2'-aminoacetophenones, directly yielding isatins and, with a stoichiometric amount of iodine, iodoisatins. This method is noted for its simplicity, atom economy, and metal/base-free conditions.

Convergent and Divergent Synthetic Pathways

Convergent synthesis strategies build the this compound framework from smaller, functionalized precursors, while divergent pathways utilize this compound as a starting point to construct more complex molecular architectures.

Convergent Synthesis: The Sandmeyer synthesis, a classical method for preparing isatins, begins with aniline derivatives. By employing substituted anilines, such as 4-iodoaniline or 2-iodoaniline, as starting materials, the isatin ring can be constructed with the iodine atom already incorporated into the desired position. For instance, 7-iodoisatin has been synthesized from 2-iodoaniline through an isonitrosoacetanilide intermediate, showcasing the applicability of this approach for halogenated isatins.

Divergent Synthesis: this compound itself acts as a crucial intermediate in divergent synthesis. Its reactive carbonyl groups and the C-5 iodine atom are amenable to various transformations, including condensation reactions, cross-coupling reactions, and functional group interconversions, enabling the construction of diverse and complex molecular structures.

Synthesis of Novel this compound Derivatives

The inherent reactivity of the isatin scaffold, particularly at the C-3 carbonyl, the N-1 position, and the aromatic ring, facilitates the synthesis of a wide array of derivatives from this compound.

Condensation Reactions and Their Mechanistic Insights

Condensation reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, leading to the formation of diverse heterocyclic systems.

Reaction with Phenols: this compound readily undergoes condensation with phenols, typically under acidic conditions, to yield 5-iodophenolisatin derivatives.

Reaction with Malonic Acid: The reaction of this compound with malonic acid leads to the formation of 6-iodo-2-quinolone-4-carboxylic acid, illustrating a pathway to fused ring systems.

Formation of Thiosemicarbazones: Condensation of this compound with thiosemicarbazide is a common method for synthesizing thiosemicarbazone derivatives. These reactions are often carried out by refluxing the reactants in ethanol with a catalytic amount of acetic acid, yielding compounds like (3Z)-5-Iodo-1H-indole-2,3-dione 3-thiosemicarbazone.

Aldol Reactions: The C-3 carbonyl group of this compound can participate in aldol condensation reactions with various carbonyl compounds, such as acetone. These reactions can be catalyzed by organocatalysts, sometimes leading to enantiomerically enriched products.

N-Functionalization Strategies for Isatin Ring System

The nitrogen atom at the N-1 position of the isatin ring is amenable to various functionalization strategies, including alkylation, acylation, and protection.

N-Alkylation: N-alkylation is typically achieved by first converting isatin to its sodium salt, which then reacts with alkyl halides or sulfonates. Common methods include:

Methylation using dimethyl sulfate in ethanolic potassium hydroxide, yielding N-methylisatin in approximately 80% yield.

Benzylation using sodium hydride and benzyl bromide, affording N-benzylisatin in yields around 90%.

Tetrabutylammonium fluoride (TBAF)-assisted alkylation also represents an effective route for N-functionalization. For example, reacting this compound with benzyl bromide in the presence of 1M TBAF in THF yielded N-benzyl-5-iodoisatin in 89% yield, and reaction with methyl iodide afforded N-methyl-5-iodoisatin in 95% yield.

N-Acylation: The introduction of acyl groups at the nitrogen atom can be accomplished by heating isatin with acetic anhydride.

Protection: Strategies involving the protection of the N-H group, such as the formation of N-Boc or N-CBz derivatives, are also employed, providing yields of 89% and 85%, respectively.

C-3 Carbonyl Group Modifications, Including Schiff Base and Thiosemicarbazone Formation

The C-3 carbonyl group is highly reactive and serves as a key site for derivatization, particularly for the formation of imines (Schiff bases) and related structures.

Schiff Base Formation: Schiff bases are synthesized through the condensation of the C-3 carbonyl group of isatin derivatives with primary amines or aldehydes. This reaction typically involves refluxing the reactants in a suitable solvent, often with an acid catalyst. For example, Schiff bases derived from isatin and 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones have been prepared.

Thiosemicarbazone Formation: As mentioned in section 2.2.1, the reaction of this compound with thiosemicarbazide readily forms thiosemicarbazone derivatives, which are important scaffolds in medicinal chemistry. The synthesis of this compound-aryl/alkyl/thiosemicarbazones has also been achieved by reacting this compound with various isocyanates.

Data Tables

The following tables summarize key synthetic methodologies and derivative preparations discussed.

Table 1: Regioselective Iodination Methods for this compound

| Method/Reagent | Substrate | Conditions | Yield | Reference(s) |

| KICl2 (aqueous) | Isatin | Room temperature, Methanol co-solvent, Days | Good/Excellent | |

| N-iodosaccharin/SiO2 | Isatin | Room temperature, 8 hours | 80% | |

| ICl | Isatin | Acetic acid, Controlled stoichiometry | Varies | |

| I2-TBHP | 2'-aminoacetophenone | DMSO, 80 °C, one-pot | Good/Excellent |

Note: The I2-TBHP method synthesizes isatins from 2'-aminoacetophenones, which can then be iodinated.

Table 2: Synthesis of this compound Derivatives

| Reaction Type | Reactants | Reagents/Conditions | Product | Yield | Reference(s) |

| Condensation | This compound + Phenol | Acidic conditions | 5-iodophenolisatin | N/A | |

| Condensation | This compound + Malonic acid | N/A | 6-iodo-2-quinolone-4-carboxylic acid | N/A | |

| Condensation | This compound + Thiosemicarbazide | Reflux in Ethanol, cat. Acetic acid | (3Z)-5-Iodo-1H-indole-2,3-dione 3-thiosemicarbazone | N/A | |

| N-Alkylation (Benzyl) | This compound | 1M TBAF in THF, Benzyl bromide (BnBr) | N-Benzyl-5-iodoisatin | 89% | |

| N-Alkylation (Methyl) | This compound | 1M TBAF in THF, Methyl iodide (CH3I) | N-Methyl-5-iodoisatin | 95% | |

| Schiff Base Formation | This compound + Aldehyde/Amine | Reflux, Acid catalyst | This compound Schiff Base derivative | N/A | |

| Condensation | This compound + Isocyanates | Various | This compound-aryl/alkyl/thiosemicarbazones | N/A |

Compound List

this compound

Isatin

Potassium dichloroiodate (KICl2)

N-iodosaccharin

Iodine monochloride (ICl)

Iodine (I2)

tert-Butyl hydroperoxide (TBHP)

2'-aminoacetophenones

4-iodoaniline

2-iodoaniline

Phenol

Malonic acid

Thiosemicarbazide

Acetone

Dimethyl sulfate

Ethanolic potassium hydroxide

Sodium hydride

Benzyl bromide

Acetic anhydride

Tetrabutylammonium fluoride (TBAF)

4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones

5-iodophenolisatin

6-iodo-2-quinolone-4-carboxylic acid

(3Z)-5-Iodo-1H-indole-2,3-dione 3-thiosemicarbazone

7-iodoisatin

isonitrosoacetanilide

5-methylisatin

5-chloroisatin

5-bromoisatin

N-benzyl-isatin

5-iodo-7-(trifluoromethyl)isatin

7-chloro-6-iodoisatin

5-iodo-1-methylindoline-2,3-dione

Aniline

(2-amino-5-iodophenyl)ethanone

4-iodo-6-chloroisatin

4-chloro-6-iodoisatin

N-benzyl-5-iodoisatin

N-methyl-5-iodoisatin

this compound-aryl/alkyl/thiosemicarbazones

Cross-Coupling Methodologies for Aryl and Heteroaryl Substitutions (e.g., Suzuki Coupling)

The C-5 iodine atom in this compound serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. Among these, the Suzuki-Miyaura coupling is a prominent method for C-C bond formation. Research has demonstrated the successful coupling of this compound with various aryl and heteroarylboronic acids, leading to the formation of 5-aryl- and 5-heteroaryl-substituted isatin derivatives researchgate.netscielo.br. These reactions typically employ palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, often in combination with appropriate ligands and bases, in solvents like toluene, dioxane, or DMF researchgate.netscielo.br. While these couplings are effective, yields can sometimes be modest, prompting investigations into protective group strategies, such as ketalization of the isatin carbonyl, to improve reaction efficiency researchgate.netmdpi.com. Beyond Suzuki coupling, other palladium-catalyzed reactions like Heck and Stille couplings have also been utilized with this compound precursors to introduce alkenyl and alkynyl functionalities, respectively, expanding the scope of accessible multi-substituted isatin analogues mdpi.comsemanticscholar.orgresearchgate.netnih.gov.

Table 1: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | Modest | scielo.br |

| 2-Thiophene boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | Modest | researchgate.net |

| Phenylboronic acid | Pd(OAc)₂ / Ketal Protection | Na₂CO₃ | Toluene | Reflux | Improved | researchgate.net |

Asymmetric Organocatalytic Transformations (e.g., Aldol Reactions)

Isatin derivatives, including substituted variants like this compound, are valuable substrates for asymmetric organocatalytic reactions, particularly aldol reactions, which are crucial for forming new carbon-carbon bonds and creating chiral centers csic.esrsc.org. Organocatalysts, such as proline derivatives, chiral amines, and bifunctional catalysts, have been employed to achieve high enantioselectivity in the aldol addition of ketones or aldehydes to the C-3 carbonyl of isatins csic.esrsc.orgacs.org. For instance, studies have explored the use of various organocatalysts, including those derived from amino acids, in the aldol reaction of isatins with acetone, with this compound being among the tested substrates csic.esrsc.org. These reactions often proceed under mild conditions, yielding 3-hydroxy-2-oxindole derivatives, which are important motifs in natural products and pharmacologically active compounds csic.esacs.org. Beyond aldol reactions, other asymmetric organocatalytic transformations, such as aza-Michael reactions and Morita-Baylis-Hillman reactions, have also been developed for isatin derivatives, showcasing the broad applicability of organocatalysis in accessing chiral isatin scaffolds acs.orgthieme-connect.com.

Table 2: Asymmetric Organocatalytic Aldol Reactions of Isatin Derivatives

| Catalyst System | Substrate (Isatin Derivative) | Nucleophile (Ketone/Aldehyde) | Solvent | Yield (%) | ee (%) | Reference |

| 4-Hydroxydiarylprolinol | Isatin | Acetaldehyde | DMF | High | High | acs.org |

| Dipeptide-based organocatalyst | Isatin | Acetone | Various | Good | High | csic.es |

| Crude earthworm extract | Isatin derivatives | Acetone, Cyclohexanone | MeCN/H₂O | 62-88 | 29-42 | tandfonline.comproquest.com |

| Alicyclic β-amino acid derivatives (e.g., -7) | This compound | Acetone | Various | Varies | Varies | rsc.org |

Multi-Substituted this compound Analogues: Design and Synthesis

The synthesis of multi-substituted this compound analogues leverages the reactivity of the iodine atom and the isatin core to construct diverse molecular frameworks. A common strategy involves protecting the reactive carbonyl groups of this compound, typically by forming a ketal, prior to performing cross-coupling reactions at the C-5 position researchgate.netmdpi.com. This approach allows for the introduction of aryl, heteroaryl, or alkenyl substituents, which can then be further functionalized. For example, ketal-protected this compound can undergo Suzuki coupling with boronic acids or Heck coupling with alkenes, leading to isatin derivatives with substituents at both the C-5 position and potentially other positions introduced via subsequent modifications mdpi.comresearchgate.netnih.gov. Furthermore, this compound can serve as a starting material for synthesizing various derivatives, such as thiosemicarbazones, by reacting with isocyanates or related compounds, which have been explored for their biological activities researchgate.netresearchgate.netresearchgate.net. The design of these multi-substituted analogues often aims to enhance specific properties, such as biological potency or material characteristics, by strategically placing functional groups around the isatin scaffold chemimpex.comresearchgate.netresearchgate.net.

Table 3: Synthesis of Multi-Substituted Isatin Analogues from this compound

| Strategy | Intermediate / Reaction Step | Introduced Group(s) | Target Analogue Type | Reference |

| Ketal protection followed by Suzuki coupling | Ketal-protected this compound + Arylboronic acid | Aryl | 5-Aryl-isatin derivatives | researchgate.netmdpi.com |

| Ketal protection followed by Heck coupling | Ketal-protected this compound + Alkene | Alkenyl | 5-Alkenyl-isatin derivatives | mdpi.comresearchgate.net |

| Reaction with isocyanates/thiosemicarbazides | This compound + Isocyanate/Thiosemicarbazide | Aryl/Alkyl/Thio | This compound-aryl/alkyl/thiosemicarbazones | researchgate.netresearchgate.netresearchgate.net |

| Ketal protection followed by Stille coupling | Ketal-protected this compound + Organostannane | Aryl, Alkynyl | 5-Aryl/Alkynyl-isatin derivatives | mdpi.comresearchgate.net |

Development of Catalytic Systems for this compound Synthesis and Derivatization

The efficient synthesis and derivatization of this compound rely on the development of robust and selective catalytic systems. For the synthesis of iodoisatins, metal-free catalytic systems have gained prominence. A notable method involves the use of iodine (I₂) in conjunction with tert-butyl hydroperoxide (TBHP) as an oxidant. This system promotes a one-pot, unimolecular domino process involving iodination, oxidation, and cyclization from 2'-aminoacetophenones, offering an atom-economic and environmentally benign route organic-chemistry.orgorganic-chemistry.orgirapa.org. By controlling the iodine concentration, selective synthesis of either isatin or iodoisatin can be achieved organic-chemistry.org.

For the derivatization of isatins, iodine itself has been employed as a catalyst in various transformations. For instance, iodine catalyzes the ketalization of isatins with alcohols under mild, acid- and metal-free conditions, yielding 3,3-dialkoxy-2-oxindoles mdpi.compreprints.org. Furthermore, catalytic systems involving calixarenes have been developed for the microwave-assisted deprotection of isatin ketals, demonstrating recyclability and efficiency scielo.brscielo.br. Other catalytic systems, such as nano zirconia, have been utilized for multicomponent reactions involving isatin derivatives, leading to the formation of heterocyclic compounds like imidazoles under solvent-free conditions researchgate.net.

Analytical Characterization and Structural Elucidation of 5-iodoisatin and Its Congeners

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds by analyzing their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the arrangement of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. For 5-iodoisatin, NMR spectroscopy is crucial for confirming the presence and position of the iodine substituent and the integrity of the isatin core.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the N-H proton and the three aromatic protons. The N-H proton is usually observed as a broad singlet in the downfield region, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The three aromatic protons on the benzene ring (at positions 4, 6, and 7) will appear in the aromatic region (typically 6.5-8.5 ppm). Their chemical shifts and coupling patterns (doublets, doublet of doublets) are diagnostic for the substitution pattern, confirming the iodine atom's placement at the 5-position and the presence of the isatin moiety chemicalbook.comresearchgate.netresearchgate.netbiointerfaceresearch.comresearchgate.net.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals include those for the two carbonyl carbons (C2 and C3) of the dione system, which appear significantly downfield (typically >155 ppm). The carbon atom directly attached to the iodine atom (C5) will also show a characteristic chemical shift, influenced by the electronegativity and size of iodine. The remaining aromatic carbons and the carbon adjacent to the nitrogen atom will resonate in their expected regions, further confirming the structural assignment researchgate.netresearchgate.netbiointerfaceresearch.comresearchgate.net.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm)

| Nucleus | Expected Chemical Shift (ppm) | Assignment |

| ¹H NMR | ||

| N-H | 10.5 - 12.0 (broad singlet) | Proton attached to nitrogen |

| H4 | 7.5 - 7.8 (doublet) | Aromatic proton ortho to iodine and meta to NH |

| H6 | 7.8 - 8.1 (doublet of doublets) | Aromatic proton ortho to NH and meta to iodine |

| H7 | 7.0 - 7.3 (singlet/doublet) | Aromatic proton meta to NH and ortho to C=O |

| ¹³C NMR | ||

| C2 | 175 - 180 | Carbonyl carbon (ketone) |

| C3 | 155 - 160 | Carbonyl carbon (amide) |

| C5 | 80 - 90 | Carbon bearing the iodine substituent |

| Other | 110 - 150 | Other aromatic carbons (C4, C6, C7, C7a, C3a) |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy provides characteristic absorption bands indicative of its key functional groups biointerfaceresearch.comresearchgate.netnih.govthermofisher.comxisdxjxsu.asiascispace.com.

The spectrum of this compound typically displays strong absorption bands associated with:

N-H stretching: A band in the region of 3200-3400 cm⁻¹, characteristic of the secondary amine N-H group.

C=O stretching (ketone): A strong absorption band around 1730-1750 cm⁻¹ for the C3 carbonyl group.

C=O stretching (amide): Another strong band, typically slightly lower in frequency, around 1640-1680 cm⁻¹, corresponding to the C2 amide carbonyl group.

Aromatic C=C stretching: Bands in the 1500-1600 cm⁻¹ region.

C-I stretching: While present, the C-I stretching vibration is often weak and appears in the fingerprint region (below 700 cm⁻¹), making it less diagnostically useful compared to the carbonyl and N-H stretches.

Table 2: Characteristic IR Absorption Bands for this compound (in cm⁻¹)

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretching | 3200 - 3400 |

| C=O stretching (ketone) | 1730 - 1750 |

| C=O stretching (amide) | 1640 - 1680 |

| C=C stretching (aromatic) | 1500 - 1600 |

| C-I stretching | < 700 (weak) |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, while High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements that allow for the determination of the elemental composition. For this compound, MS is used to confirm its molecular ion and thus its molecular weight biointerfaceresearch.comnih.govuni.lu.

The molecular weight of this compound (C₈H₄INO₂) is approximately 273.03 g/mol nih.govthermofisher.comsigmaaldrich.comlabproinc.comrheniumshop.co.il. The mass spectrum would show a molecular ion peak (M⁺) at m/z 273. Due to the presence of the iodine atom, which has a significant mass, the isotopic distribution is not as complex as for compounds with elements like chlorine or bromine. HRMS can provide the exact mass, such as 272.92868 Da nih.govuni.lu, which precisely matches the calculated mass for the molecular formula C₈H₄INO₂, thereby confirming its elemental composition. Fragmentation patterns can further support structural identification by revealing characteristic losses of small molecules or fragments.

Table 3: Mass Spectrometry Data for this compound

| Ion Type | m/z (approx.) | Exact Mass (Da) | Assignment/Description |

| Molecular Ion | 273 | 272.92868 | [C₈H₄INO₂]⁺, confirming molecular weight and elemental composition |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. For this compound, UV-Vis spectroscopy helps in understanding its electronic structure and the nature of its conjugated system biointerfaceresearch.comscispace.comspectrabase.com.

The isatin core possesses a conjugated π-electron system, leading to characteristic absorption bands in the UV-Vis spectrum. These typically arise from π→π* and n→π* electronic transitions. The presence of the iodine atom at the 5-position can influence the wavelengths of maximum absorption (λmax) compared to unsubstituted isatin. For related halogenated isatins, absorption maxima are often observed in the range of 250-350 nm vulcanchem.com. These transitions are sensitive to structural modifications and substituents, making UV-Vis spectroscopy a useful tool for characterizing isatin derivatives.

Table 4: UV-Vis Absorption Data for this compound (Representative)

| λmax (nm) | Transition Type | Notes |

| ~250-280 | π→π | Expected for conjugated systems in isatin derivatives. |

| ~300-350 | π→π / n→π* | Influenced by the iodine substituent and extended conjugation. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Elemental Analysis for Purity and Composition Validation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (such as carbon, hydrogen, nitrogen, and halogens) within a pure compound. For this compound, elemental analysis serves as a critical method for validating its empirical formula and assessing its purity.

The theoretical elemental composition for this compound (C₈H₄INO₂) is calculated as follows:

Carbon (C): 35.19%

Hydrogen (H): 1.48%

Iodine (I): 46.48%

Nitrogen (N): 5.13%

Oxygen (O): 11.72%

Experimental results from elemental analysis that closely match these theoretical percentages (typically within ±0.4%) provide strong evidence for the compound's purity and confirm its molecular formula researchgate.netresearchgate.netbiointerfaceresearch.comresearchgate.netxisdxjxsu.asiakastamonu.edu.tr.

Table 5: Elemental Analysis of this compound

| Element | Theoretical Percentage (%) | Observed Percentage (%) |

| C | 35.19 | (typically reported) |

| H | 1.48 | (typically reported) |

| I | 46.48 | (typically reported) |

| N | 5.13 | (typically reported) |

| O | 11.72 | (typically reported) |

Note: Specific observed percentages from literature were not available in the provided snippets, but this table illustrates the expected data format.

Advanced X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline solids, providing precise information about molecular geometry, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (packing). For this compound, X-ray crystallography has revealed significant details about its solid-state structure and the nature of intermolecular interactions iucr.orgiucr.orgnih.gov.

While this compound itself is not chiral, X-ray diffraction studies have characterized its crystal packing. The molecules are observed to form extended networks through various non-covalent interactions. Specifically, studies indicate that this compound molecules are linked into chains of rings via a combination of:

N-H···O hydrogen bonds: Between the N-H group of one molecule and a carbonyl oxygen of another.

C-H···O hydrogen bonds: Weaker interactions involving aromatic C-H groups and carbonyl oxygens.

Iodo–carbonyl interactions: These are considered a form of halogen bonding, where the electrophilic region of the iodine atom interacts with a carbonyl oxygen atom of an adjacent molecule.

These interactions lead to the formation of ordered sheets within the crystal structure iucr.orgiucr.orgnih.gov. The precise arrangement of molecules and the nature of these interactions are crucial for understanding the compound's physical properties and its behavior in solid-state applications.

Molecular Docking and Dynamics Simulations

Prediction of Binding Affinities and Molecular Recognition Events

Computational methods such as molecular docking are extensively employed to predict how this compound derivatives interact with biological targets. These studies aim to identify potential binding sites and quantify the strength of these interactions, often expressed as binding affinities or docking scores. For instance, docking studies have been conducted on isatin derivatives, including those with halogen substitutions like iodine, against various enzymes such as reverse transcriptase (RT) and carbonic anhydrase researchgate.netresearchgate.net. These analyses reveal specific interactions, like hydrogen bonds and van der Waals forces, between the ligand and amino acid residues within the target's active site, crucial for understanding molecular recognition researchgate.netmdpi.comu-szeged.hu.

Studies have shown that specific derivatives can exhibit comparable or even superior binding affinities to known inhibitors, suggesting their potential as therapeutic agents researchgate.net. For example, certain isatin-based compounds have demonstrated significant binding to the non-nucleoside binding pocket (NNBP) of reverse transcriptase researchgate.net. Furthermore, molecular dynamics simulations can provide a more comprehensive understanding of the dynamic aspects of ligand-protein interactions, elucidating the stability and recognition mechanisms over time researchgate.net.

Table 1: Predicted Binding Affinities of Isatin Derivatives to Biological Targets

| Compound/Derivative | Target Protein | PDB Code | Binding Affinity/Score | Key Interactions Identified | Citation |

| Isatin Derivative N21 | Reverse Transcriptase | 1KLM | Dock Score: -47.16 | Hydrophobic, Hydrogen Bonding | researchgate.net |

| Isatin Derivative N11 | Reverse Transcriptase | 1RT2 | Dock Score: -46.70 | Hydrophobic, Hydrogen Bonding | researchgate.net |

| Isatin Derivative N23 | Reverse Transcriptase | 1FK9 | Dock Score: -45.30 | Hydrophobic, Hydrogen Bonding | researchgate.net |

| Compound 3e | SARS-CoV-2 Main Protease | 6LU7 | High Binding Affinity | H-bonds with SER144, GLY143, CYS145 | mdpi.com |

| Compound 3d | SARS-CoV-2 Main Protease | 6LU7 | Promising Binding | Favorable interactions with residues | mdpi.com |

In Silico Pharmacokinetic and Drug-Likeness Predictions

Evaluating the drug-likeness of compounds like this compound is a critical step in the drug discovery process. In silico methods, such as adherence to Lipinski's Rule of Five (Ro5) and ADME (Absorption, Distribution, Metabolism, Excretion) predictions, are widely used. Lipinski's Rule of Five provides guidelines for oral bioavailability, considering parameters like molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA) researchgate.netresearchgate.net.

Computational tools and web servers are utilized to predict these properties. For example, this compound derivatives have been analyzed for their physicochemical properties, with results indicating that many conform to Lipinski's guidelines, suggesting a favorable pharmacokinetic profile researchgate.netresearchgate.net. Predicted ADME properties are also assessed to anticipate how a compound might behave in a biological system, including its absorption, distribution, metabolism, and excretion pathways researchgate.netresearchgate.net. These predictions help in prioritizing compounds for further experimental validation.

Table 2: In Silico Drug-Likeness and ADME Predictions for this compound (Representative Data)

| Property | Predicted Value | Lipinski's Rule of Five Compliance | Notes | Citation |

| Molecular Weight (MW) | ~275 g/mol | Compliant (≤ 500) | Standard for oral bioavailability | researchgate.net (based on similar isatin derivatives) |

| LogP (Lipophilicity) | ~2.8 | Compliant (≤ 5) | Indicates moderate lipophilicity | researchgate.net (based on similar isatin derivatives) |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) | Contributes to solubility and binding | researchgate.net (based on similar isatin derivatives) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) | Contributes to solubility and binding | researchgate.net (based on similar isatin derivatives) |

| Topological Polar Surface Area (TPSA) | Varies based on substituents | N/A | Important for membrane permeability | researchgate.net (general descriptor) |

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of compounds and their biological activity. For this compound derivatives, QSAR studies utilize various computational descriptors, including electronic, steric, and topological parameters, to identify structural features that influence activity researchgate.netufrj.brufrj.brdntb.gov.ua. These descriptors are derived from the molecular structure and are used to build predictive models.

QSAR models can predict the activity of new, unsynthesized compounds, thereby optimizing the design of potent and selective agents. For example, studies on isatin derivatives have identified descriptors such as topological polar surface area (TPSA) and specific atom-pair counts as significant contributors to their biological effects, such as antioxidant or anticancer activities researchgate.netdntb.gov.ua. The development of robust QSAR models, often validated using statistical metrics like R² (coefficient of determination) and Q² (cross-validated coefficient of determination), provides a rational basis for the design of novel this compound analogs with enhanced properties dntb.gov.ua.

Table 3: Representative Computational Descriptors in QSAR Modeling of Isatin Derivatives

| Descriptor Type | Example Descriptor(s) | Biological Activity Correlated With | Model Performance (Hypothetical) | Citation |

| Topological | Wiener Index, Balaban J Index | Antioxidant Activity | R² = 0.85, Q² = 0.78 | researchgate.net |

| Electronic | Partial Atomic Charges, Dipole Moment | Enzyme Inhibition | R² = 0.88, Q² = 0.81 | researchgate.netdntb.gov.ua |

| Physicochemical | Molecular Weight, LogP | Drug-Likeness | N/A | researchgate.netresearchgate.net |

| Steric | Molecular Volume, Surface Area | Receptor Binding | R² = 0.82, Q² = 0.75 | mdpi.com |

| 2D/3D Descriptors | TPSA, Atom-Pair Counts, Electrotopological State Indices (ETSI) | Anticancer Activity, Antimicrobial Activity | R² = 0.90, Q² = 0.85 | researchgate.netdntb.gov.ua |

Conclusion and Future Directions

5-Iodoisatin stands as a significant compound in academic research, bridging synthetic organic chemistry and medicinal chemistry. Its versatile structure, coupled with the strategic placement of the iodine atom, makes it an attractive scaffold for developing novel compounds with a wide array of biological activities, including potent antioxidant and potential anticancer and antimicrobial properties. The ongoing research into efficient synthetic routes and the exploration of its derivatives' structure-activity relationships continue to uncover new therapeutic possibilities.

Future research directions for this compound could involve:

Development of Greener Synthetic Protocols: Investigating more sustainable and atom-economical methods for the synthesis of this compound and its derivatives.

Targeted Drug Design: Synthesizing and evaluating novel derivatives with specific modifications aimed at particular biological targets, such as kinases or enzymes involved in metabolic pathways.

Exploration in Chemical Biology: Utilizing this compound derivatives as chemical probes to elucidate complex biological mechanisms and identify new therapeutic targets.

In Vivo Studies: Conducting comprehensive in vivo evaluations of promising derivatives to assess their efficacy, pharmacokinetics, and safety profiles.

Material Science Applications: Further exploring the potential of this compound derivatives in advanced materials, such as organic electronics and sensors.

Through continued interdisciplinary research, this compound is poised to remain a key molecule in the advancement of chemical and biological sciences.

Structure-activity Relationship Sar Elucidation of 5-iodoisatin Derivatives

Influence of the 5-Iodo Substituent on Biological Efficacy

The introduction of an iodine atom at the C-5 position of the isatin ring has a profound and varied impact on the biological efficacy of the resulting derivatives. This large and lipophilic halogen atom can significantly alter the molecule's electronic properties, steric profile, and ability to form halogen bonds, thereby influencing its interaction with biological targets. ontosight.ai

Halogenation at the C-5 position of the isatin core has been shown to be a favorable modification for enhancing various biological activities. ijcsrr.org Specifically, 5-iodoisatin has demonstrated notable potency in several contexts. For instance, studies have reported that this compound is five to ten times more active than the unsubstituted parent isatin compound in certain assays. researchgate.netresearchgate.net

However, the effect of the 5-iodo substituent is not universally enhancing and appears to be target-dependent. In studies on the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in activated macrophage cells, this compound, along with 4-bromoisatin, did not show inhibitory activity, whereas other halogenated isatins did. mdpi.comnih.gov Conversely, in the same study, this compound was the most effective among the tested isatins at decreasing the production of tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov This suggests that the 5-iodo group can confer selectivity for specific inflammatory pathways.

The presence of the iodine atom at the 5-position is also a key feature in the development of anticancer agents. chemimpex.com Research has highlighted that substitution at the 5-position is a preferred strategy for designing isatin-based compounds with cytotoxic activity against various cancer cell lines. mdpi.comnih.gov

Impact of N-Substitution Patterns on Pharmacological Activities

Modification at the N-1 position of the this compound scaffold is a common strategy to modulate its pharmacological properties. The introduction of various substituents at this position can significantly impact the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity, leading to altered biological activities.

N-alkylation and N-acylation are frequently employed modifications. ijcsrr.org For example, the introduction of an N-benzyl group on the 5-substituted isatin ring has been shown to greatly enhance cytotoxic activity against human leukemia K562 cells. researchgate.net Specifically, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin was identified as a highly potent antitumor agent. researchgate.net This highlights the importance of the N-substituent in optimizing anticancer efficacy.

Furthermore, research on anti-neuroinflammatory activity has shown that N-alkylation with a methyl group on halogenated isatins, including 5-substituted derivatives, increases lipophilicity. mdpi.com This modification can limit the formation of hydrogen bonds at the N-1 position, which may in turn affect biological activity. mdpi.com Studies on isatin-based microtubule inhibitors have also indicated that substitutions at the 5- and 7-positions of the isatin ring are important for activity.

The nature of the N-substituent can also influence other biological responses. For instance, in the context of antiviral activity, the presence and type of substituent at the N-1 position are critical. While N-methylation was found to enhance cytotoxicity in some parent compounds, the substitution of an ethyl group at this position was reported to confer the highest antiviral activity in a series of isatin derivatives. researchgate.netwjpls.org

Role of C-3 Carbonyl Modifications (e.g., Schiff Bases, Thiosemicarbazones) in Modulating Activity

The carbonyl group at the C-3 position of the isatin ring is a key reactive center, and its modification has been extensively explored to generate a diverse range of biologically active derivatives. The formation of Schiff bases and thiosemicarbazones at this position has proven to be a particularly fruitful strategy for modulating the pharmacological profile of this compound.

The C-3 position is considered a favorable site for modification in the development of isatin-based therapeutic agents. ijcsrr.org An intact carbonyl functionality at C-3 is often considered a requirement for maintaining cytotoxic potency in certain isatin derivatives. researchgate.net However, its conversion to other functionalities, such as in Schiff bases and thiosemicarbazones, can lead to new or enhanced biological activities.

Schiff Bases: The condensation of the C-3 carbonyl group with various primary amines to form Schiff bases introduces a diverse array of substituents, which can significantly alter the molecule's properties. The formation of Schiff bases from isatin derivatives has been shown to yield compounds with anticonvulsant activity. researchgate.netresearchgate.net In a study of new Schiff bases derived from substituted isatins, a this compound Schiff base containing a 3-methoxy-4-hydroxy group demonstrated the highest antioxidant activity among the tested compounds. kastamonu.edu.tr

Thiosemicarbazones: The reaction of the C-3 carbonyl with thiosemicarbazide or its derivatives results in thiosemicarbazones, a class of compounds known for their broad spectrum of biological activities. New this compound-aryl/alkyl/thiosemicarbazones have been synthesized and evaluated for their in vitro antioxidant activity, showing promising results. researchgate.net The =NNHC(S)-NH2 group has been identified as essential for the antiviral activity of some isatin thiosemicarbazones. wjpls.org

The following table summarizes the impact of C-3 modifications on the biological activity of this compound derivatives:

| C-3 Modification | Resulting Derivative Class | Observed Biological Activities |

| Condensation with primary amines | Schiff Bases | Anticonvulsant, Antioxidant researchgate.netresearchgate.netkastamonu.edu.tr |

| Reaction with thiosemicarbazide | Thiosemicarbazones | Antioxidant, Antiviral wjpls.orgresearchgate.net |

Correlation of Substituent Effects with Specific Biological Responses (e.g., Antioxidant, Anticancer, Antimicrobial, Enzyme Inhibition)

The biological response of this compound derivatives is intricately linked to the nature and position of various substituents on the isatin core. Specific structural modifications have been correlated with distinct pharmacological activities, as detailed below.

Antioxidant Activity: The antioxidant potential of this compound derivatives is significantly influenced by substitutions at both the C-3 and C-5 positions.

In a series of isatin-gallate hybrids, the introduction of an electron-donating methoxy group at the C-5 position of the isatin moiety significantly enhanced antioxidant activity, while halogenated compounds, including those with bromo and fluoro groups, showed lower activity. pensoft.net

Conversely, a study on Schiff bases derived from substituted isatins found that a this compound Schiff base bearing a 3-methoxy-4-hydroxy group exhibited the highest antioxidant activity with a low IC50 value. kastamonu.edu.tr

Newly synthesized this compound-aryl/alkyl/thiosemicarbazones also demonstrated in vitro antioxidant activity, with IC50 values in the micromolar range. researchgate.net

Anticancer Activity: The anticancer efficacy of this compound derivatives is highly dependent on the substitution patterns at the N-1 and C-5 positions.

Halogenation at the C-5 position, including with iodine, has been reported to produce compounds that are 5-10 times more active than the unsubstituted parent compound. researchgate.netresearchgate.net

The introduction of an N-benzyl group, particularly with a para-methoxy substituent, on 5-substituted isatins greatly enhances their cytotoxic activity against human leukemia cells. researchgate.net

Research on isatin-based microtubule inhibitors has also pointed to the importance of substitutions at the 5- and 7-positions for activity.

The presence of an intact C-3 carbonyl group is often crucial for maintaining cytotoxic potency. researchgate.net

Antimicrobial Activity: While information specifically on the antimicrobial activity of this compound is limited in the provided context, general SAR principles for isatin derivatives can be inferred. The introduction of a substituted phenyl ring at the C-3 position through a Schiff base linkage is known to enhance antimicrobial activity. researchgate.net

Enzyme Inhibition: this compound and its derivatives have shown varied effects on enzyme activity.

In studies on inflammatory enzymes, this compound did not inhibit nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2) but was a potent inhibitor of TNF-α production. mdpi.comnih.govwjpls.org This suggests a selective mechanism of action.

this compound serves as a key intermediate in the synthesis of anticancer agents that function by inhibiting specific enzymes involved in tumor growth. chemimpex.com

The following table provides a summary of the correlation between substituent effects and biological responses for this compound derivatives:

| Biological Response | Key Substituent Effects |

| Antioxidant | C-3 Schiff base with hydroxyl/methoxy groups enhances activity. kastamonu.edu.tr C-3 thiosemicarbazone modification shows promise. researchgate.net |

| Anticancer | 5-iodo substitution increases potency. researchgate.netresearchgate.net N-benzyl substitution enhances cytotoxicity. researchgate.net Intact C-3 carbonyl is often important. researchgate.net |

| Antimicrobial | C-3 Schiff base with a substituted phenyl ring is generally favorable for isatins. researchgate.net |

| Enzyme Inhibition | Potent inhibitor of TNF-α production. mdpi.comnih.gov Does not inhibit iNOS or COX-2. mdpi.comnih.govwjpls.org |

Exploration of Key Pharmacophoric Features for Targeted Activity

The identification of key pharmacophoric features within the this compound scaffold is essential for designing derivatives with enhanced potency and selectivity for specific biological targets. A pharmacophore represents the crucial spatial arrangement of atoms or functional groups necessary for a molecule's biological activity.

Based on the available structure-activity relationship data, several key pharmacophoric elements can be identified for this compound derivatives:

The Isatin Core: The rigid, planar 1H-indole-2,3-dione system serves as the fundamental scaffold, providing the necessary framework for the spatial orientation of other functional groups.

The 5-Iodo Substituent: The iodine atom at the C-5 position is a critical feature. Its large size, lipophilicity, and ability to form halogen bonds contribute significantly to the binding affinity and selectivity for various biological targets, particularly in the context of anticancer and anti-inflammatory (TNF-α inhibition) activities. ontosight.aimdpi.comnih.govchemimpex.com

The C-3 Carbonyl Group: This group acts as a crucial hydrogen bond acceptor and a reactive center for introducing further diversity. While an intact carbonyl is important for the cytotoxicity of some derivatives, its modification into Schiff bases or thiosemicarbazones can unlock or enhance other activities like antioxidant and anticonvulsant effects. researchgate.netresearchgate.netresearchgate.netkastamonu.edu.trresearchgate.net The atoms introduced through these modifications, such as the imine nitrogen in Schiff bases or the sulfur and additional nitrogens in thiosemicarbazones, become part of the pharmacophore.

A generalized pharmacophoric model for bioactive this compound derivatives would likely include:

A planar aromatic ring system (the benzene part of the isatin).

A halogen bond donor (the iodine at C-5).

A hydrogen bond acceptor (the C-2 carbonyl).

A region of variable functionality at the N-1 position, which can be a hydrogen bond donor or a lipophilic group.

A hydrogen bond acceptor/reactive center at the C-3 position, which can be modified to introduce further diversity and interaction points.

The specific combination and spatial arrangement of these features determine the derivative's affinity for a particular biological target, be it an enzyme active site or a receptor binding pocket.

Pharmacological and Biological Investigations of 5-iodoisatin and Its Derivatives

Antimicrobial Activities

Antibacterial Spectrum and Efficacy

Studies have evaluated the antibacterial potential of 5-iodoisatin derivatives against a range of Gram-positive and Gram-negative bacterial strains. For instance, specific isatin derivatives have been tested against Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa researchgate.netnih.govresearchgate.net. In one study, a particular isatin derivative, designated as compound 2, demonstrated notable activity against Enterococcus faecalis, exhibiting a Minimum Inhibitory Concentration (MIC) of 64 µg/mL researchgate.net. Other synthesized compounds within the isatin series have shown antimicrobial activity comparable to standard drugs researchgate.netresearchgate.net. While this compound itself, along with 4-bromoisatin, did not inhibit the production of nitric oxide and PGE2 in activated macrophage cells, this compound was observed to be the most effective among the tested isatins in reducing TNF-α production nih.gov.

Antifungal Efficacy

The antifungal properties of isatin derivatives have also been investigated. Testing has been conducted against fungal strains such as Candida albicans and Aspergillus niger researchgate.net. Some isatin derivatives have been reported to possess antifungal activity comparable to standard antifungal agents researchgate.net. However, certain classes of isatin-derived Schiff bases, including those derived from 5-fluoroisatin, did not exhibit activity against Saccharomyces cerevisiae or Candida albicans mdpi.com.

Antioxidant Properties and Free Radical Scavenging Capabilities

This compound derivatives have demonstrated significant antioxidant potential, primarily evaluated through the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay. Various synthesized this compound-based thiosemicarbazones have shown in vitro antioxidant activity, with IC50 values reported in the range of 14.11 to 20.48 µM researchgate.netresearchgate.netkastamonu.edu.tr. A specific this compound Schiff base derivative (compound 17), featuring a 3-methoxy-4-hydroxy group, exhibited particularly high antioxidant activity, with an IC50 value of 9.76 ± 0.03 µM researchgate.netomu.edu.tr. These findings suggest that the structural modifications on the isatin core can significantly enhance free radical scavenging capabilities. Computational studies have further supported these experimental results, indicating strong correlations between predicted and experimental antioxidant inhibition percentages researchgate.netkastamonu.edu.tr.

The mechanisms underlying the antioxidant activity of this compound derivatives have been explored using computational methods, focusing on Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) pathways. Density Functional Theory (DFT) calculations have been employed to analyze parameters such as bond dissociation energy (BDE) and single electron transfer enthalpy (SETE) researchgate.netkastamonu.edu.trresearchgate.netomu.edu.trresearchgate.net. These investigations suggest that the electron transfer mechanism often dominates the free radical scavenging process for these compounds, supported by strong correlations between IC50 values and SET reaction energies researchgate.netomu.edu.tr. Furthermore, the analysis of intrinsic bond strength indices (IBSI) of N-H bonds, density of state (DOS) properties, and average local ionization energies (ALIE) provides insights into how structural features influence antioxidant efficacy researchgate.netkastamonu.edu.tr.

Antiviral Activities, Including SARS-CoV-2 Main Protease Inhibition

Isatin and its derivatives have shown promise as antiviral agents, with some studies indicating potential activity against the SARS-CoV-2 main protease (Mpro) scielo.br. Research suggests that certain isatin derivatives can inhibit Mpro in silico and in vitro, with structural features such as N-alkylation, C-5 substitution, hydrophobicity, and the presence of electron-withdrawing groups contributing to inhibitory potency scielo.br. While these studies highlight the general antiviral potential of the isatin scaffold, specific investigations detailing the direct inhibition of SARS-CoV-2 main protease by this compound itself are not extensively detailed in the provided search results.

Enzyme Inhibition Studies Beyond Cancer and Antimicrobial Contexts

Beyond antimicrobial and potential anticancer roles, this compound derivatives have been investigated for their inhibitory effects on various enzymes involved in different physiological pathways.

Isatin and its derivatives have been studied for their influence on the interaction between human mitochondrial proteins, ferrochelatase (FECH) and adrenodoxin reductase (ADR) nih.govmdpi.comresearchgate.netnih.govnih.gov. Surface Plasmon Resonance (SPR) analysis has revealed that isatin, at physiologically relevant concentrations, can increase the affinity of the FECH/ADR complex formation in a concentration-dependent manner, forming a ternary complex nih.govmdpi.comnih.govnih.gov. This affinity-enhancing effect is specific to isatin and is not reproduced by all its structural analogues mdpi.comnih.gov. While this compound was tested as part of these investigations, the specific findings indicate that while isatin itself significantly enhances the FECH/ADR interaction, this specific affinity-enhancing effect was not replicated by all structural analogues, suggesting a nuanced role for this compound in this interaction nih.govmdpi.comnih.gov.

Additionally, isatin derivatives have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrases (hCAs) researchgate.netresearchgate.net. For instance, certain hybrid compounds derived from isatin showed potent inhibition of AChE with Ki values as low as 0.94 ± 0.13 µM and BChE with Ki values of 0.82 ± 0.11 µM researchgate.net. Other derivatives exhibited significant inhibition of human carbonic anhydrase I and II, with Ki values in the nanomolar range researchgate.net.

Compound Name List

this compound

Isatin

5-methylisatin

5-bromoisatin

5-fluoroisatin

5-nitroisatin

5,7-dichloroisatin

3-hydroxy-3-(2-oxopropyl)indolin-2-one

this compound-aryl/alkyl/thiosemicarbazones (general class)

Compound 2 (from researchgate.net)

Compound 17 (from researchgate.net, omu.edu.tr)

Compound 22 (from researchgate.net, omu.edu.tr)

Compound 13 (from researchgate.net)

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

Human Carbonic Anhydrase I (hCA I)

Human Carbonic Anhydrase II (hCA II)

Ferrochelatase (FECH)

Adrenodoxin Reductase (ADR)

Tumor Necrosis Factor-alpha (TNF-α)

Inducible Nitric Oxide Synthase (iNOS)

Cyclooxygenase-2 (COX-2)

SARS-CoV-2 Main Protease (Mpro)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition for Neurodegenerative Research

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing the symptoms of neurodegenerative diseases like Alzheimer's disease, as these enzymes are responsible for breaking down the neurotransmitter acetylcholine. Research has explored various isatin derivatives for their potential to inhibit these enzymes. While specific data for this compound itself is limited in the provided search results, studies on related isatin derivatives highlight the scaffold's promise. For instance, naphthyl-thiosemicarbazone and thio/carbohydrazone derivatives based on isatin scaffolds have demonstrated potent inhibition against AChE and BChE. One study reported that a this compound Schiff base derivative (Compound 17) showed significant inhibitory effects on AChE, with a Ki value in the range of 0.08 ± 0.01 to 0.65 ± 0.06 µM, and on BChE, with Ki values ranging from 10.43 ± 0.98 to 22.48 ± 2.01 µM colab.ws. Another study on pyrazolo-fused phenanthroline compounds, which included derivatives synthesized from this compound, indicated moderate activity against AChE and BChE, with compound 5c showing the best activity against AChE (IC50 = 53.29 μM) and compound 5l against BChE (IC50 = 119.3 μM) x-mol.net. These findings suggest that modifications of the this compound core can yield compounds with promising anticholinesterase activity, warranting further investigation for neurodegenerative therapeutic development.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Data for Isatin Derivatives

| Compound ID / Description | Target | IC50 Value (µM) | Ki Value (µM) | Reference |

| Compound 17 (this compound Schiff base) | AChE | N/A | 0.08 - 0.65 | colab.ws |

| Compound 17 (this compound Schiff base) | BChE | N/A | 10.43 - 22.48 | colab.ws |

| Compound 5c (Pyrazolo-fused phenanthroline) | AChE | 53.29 | N/A | x-mol.net |

| Compound 5l (Pyrazolo-fused phenanthroline) | BChE | 119.3 | N/A | x-mol.net |

Acetohydroxyacid Synthase (AHAS) Inhibition

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthesis pathway of branched-chain amino acids in plants and microorganisms. Its inhibition is the basis for the efficacy of numerous commercial herbicides. Research has explored isatin derivatives as potential AHAS inhibitors. A study evaluating isatin analogues and newly synthesized derivatives found that certain isatin derivatives demonstrated AHAS inhibitory activity, with the best compound exhibiting 95% inhibition of Arabidopsis thaliana AHAS at 100 mg L⁻¹ nih.gov. While this compound itself is not explicitly detailed as an AHAS inhibitor in the provided results, the general class of isatin derivatives has been identified as a valuable starting point for designing new herbicides targeting AHAS nih.gov. The importance of AHAS inhibition lies in its role in plant growth, making compounds that target this enzyme relevant for agricultural applications researchgate.netnih.govmdpi.com.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in various biological and pathological processes, including certain infections and agricultural applications. Inhibitors of urease are therefore of interest for therapeutic and other uses. Studies have investigated isatin derivatives for their urease inhibitory potential. For example, a series of 5-nitroisatin-3-thiosemicarbazones were synthesized and screened for urease inhibitory activity, with compound 2c showing potent inhibition with an IC50 value of 16.4 μM researchgate.net. While direct studies on this compound's urease inhibition are not detailed, the broader class of isatin derivatives has demonstrated significant activity, with some compounds exhibiting IC50 values in the low micromolar range, comparable to or better than standard inhibitors like thiourea researchgate.netekb.egnih.gov. This suggests that the isatin scaffold, including halogenated variants like this compound, could be a basis for developing novel urease inhibitors.

Table 2: Urease Inhibition Data for Isatin Derivatives

| Compound ID / Description | IC50 Value (µM) | Reference |

| Compound 2c (5-nitroisatin-3-thiosemicarbazone) | 16.4 | researchgate.net |

| Thiourea (Reference) | 21.0 | researchgate.net |

| Compound 10g (Dihydropyrimidine phthalimide hybrid) | 12.6 ± 0.1 | ekb.eg |

| Compound 10e (Dihydropyrimidine phthalimide hybrid) | 15.2 ± 0.7 | ekb.eg |

Applications in Biological Research and Bioimaging

This compound and its derivatives are valuable tools in biological research due to their diverse biological activities and potential for chemical modification, enabling applications in cellular studies and imaging.

Studies on Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a fundamental cellular process crucial for development and tissue homeostasis, and its dysregulation is implicated in diseases like cancer. Isatin derivatives have been investigated for their ability to induce or modulate apoptosis. Studies have shown that certain halogenated isatin derivatives can induce apoptosis in cancer cell lines through mechanisms such as the intrinsic mitochondrial pathway, involving the modulation of caspase 3 and mitochondrial membrane potential nih.gov. For instance, specific 5-halo-isatin derivatives were found to exhibit strong anticancer activity, with compounds 5b and 5r inducing apoptosis via the intrinsic mitochondrial pathway in MCF-7 cells nih.gov. Furthermore, isatin itself has been shown to increase apoptosis in dopaminergic neuroblastoma SH-SY5Y cells at specific concentrations nih.gov. These findings highlight the utility of isatin derivatives, including potentially this compound, in research aimed at understanding and manipulating apoptotic pathways for therapeutic purposes.

Role of 5-iodoisatin in Advanced Organic Synthesis and Materials Science

5-Iodoisatin as a Strategic Precursor for Complex Heterocyclic Structures

The this compound molecule serves as an excellent starting point for the synthesis of a wide array of complex heterocyclic compounds. Its structure allows for participation in various reactions that either build upon the existing isatin framework or utilize the iodine atom as a handle for further elaboration.

This compound readily participates in cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. These reactions often leverage the carbonyl groups or the reactive C-H bonds of the isatin core, or they involve the iodine atom in subsequent transformations that close new rings.

Condensation Reactions: this compound can undergo condensation reactions with various nucleophiles. For instance, reaction with phenol yields 5-iodophenolisatin, while condensation with malonic acid leads to the formation of 6-iodo-2-quinolone-4-carboxylic acid, demonstrating its utility in constructing fused ring systems sigmaaldrich.comfishersci.dkthermofisher.comsigmaaldrich.com.

Schiff Base Formation and Cyclization: Condensation of this compound with hydrazines or related compounds can produce Schiff bases, which can then undergo further cyclization to form more complex heterocyclic structures, such as thiosemicarbazones researchgate.netresearchgate.net.

Hemiaminal Formation: The reaction of this compound with formaldehyde in the presence of tetrabutylammonium fluoride (TBAF) under aqueous conditions provides a facile route to the corresponding hemiaminal of this compound, a valuable intermediate for further synthetic manipulations ijarsct.co.in.

Aldol Reactions: this compound can also participate in aldol reactions, as demonstrated by its reaction with acetone, yielding products with moderate to good enantiomeric excess, indicating its potential in asymmetric synthesis u-szeged.hu.

The iodine atom at the C-5 position of this compound is a highly versatile functional group, readily participating in a variety of metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and other organic moieties, significantly expanding the structural diversity accessible from this precursor.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: this compound can be coupled with boronic acids to synthesize 5-arylisatin derivatives researchgate.netresearchgate.net. Strategies such as ketal protection of the carbonyl groups are often employed to improve yields and reactivity in these transformations, particularly with challenging substrates researchgate.netresearchgate.netscielo.brscielo.brmdpi.com.

Stille Coupling: This reaction has been utilized to couple this compound with organostannanes, enabling the synthesis of complex biaryl systems and serving as a key step in the total synthesis of natural products mdpi.comresearchgate.netorgsyn.org. Similar to Suzuki coupling, ketal protection can be beneficial mdpi.comresearchgate.net.

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of this compound with terminal alkynes. This methodology has been applied to functionalize surfaces, such as polymers and gold, with the this compound moiety nih.gov.

Condensation and Other Functionalizations: Beyond cross-coupling, the carbonyl groups of this compound can be modified through condensation reactions with phenols or other active methylene compounds, as mentioned previously sigmaaldrich.comfishersci.dkthermofisher.comsigmaaldrich.com. The nitrogen atom of the isatin ring can also be functionalized, for example, through benzylation, which can be a precursor step for further modifications mdpi.comresearchgate.net.

Table 1: Representative Reactions Utilizing this compound as a Precursor

| Reaction Type | Co-reactant/Reagent | Product Type | Conditions | Yield (%) | Citation |

| Condensation | Phenol | 5-iodophenolisatin | Not specified | N/A | sigmaaldrich.com |

| Condensation | Malonic acid | 6-iodo-2-quinolone-4-carboxylic acid | Not specified | N/A | sigmaaldrich.com |

| Hemiaminal Formation | Formaldehyde, TBAF | Hemiaminal of this compound | Water, room temperature, 2 hr | 97 | ijarsct.co.in |

| Suzuki Coupling (via ketal protection) | Phenylboronic acid | 5-Arylisatin derivative | Ketal protection followed by coupling | N/A | researchgate.net |

| Stille Coupling (via ketal protection) | Organostannane | Complex biaryl or heterocyclic systems | Toluene, 80 °C, 12 h, heterogeneous catalyst (3D-SiO2@Pd@K2SiO3) | N/A | mdpi.com |

| Sonogashira Coupling (Surface Grafting) | Arylalkyne (on surface) | Surface-grafted this compound | Heterogeneous phase reaction | N/A | nih.gov |

| Schiff Base Formation | Thiocarbohydrazones | This compound Schiff bases | Not specified | N/A | researchgate.net |

| Aldol Reaction | Acetone | Aldol product | Not specified | 27-45% ee | u-szeged.hu |

| Synthesis of Azastilbenes-Oxindole Frameworks | 4-Amino benzene sulfonic acid | Azastilbenes-oxindole conjugated chromophoric framework | 3:1 water:MeOH, 100 °C, 3 hr | N/A | ijarsct.co.in |

N/A: Yield data not explicitly provided in the cited source for this specific transformation.

Utility in Cyclization Reactions

Contributions to the Development of Novel Materials

The functionalization of this compound, particularly through cross-coupling and condensation reactions, yields derivatives with properties that are highly relevant to materials science. These compounds can serve as components in advanced materials due to their electronic, optical, and structural characteristics.

Chromophoric and Optoelectronic Materials: The synthesis of conjugated chromophoric molecules, such as azastilbenes-oxindole frameworks derived from this compound, opens avenues for applications in optoelectronics. These materials are of interest for use in semiconductor lasers, fluorescence sensors, nonlinear optics, organic light-emitting diodes (OLEDs), and other optoelectronic devices ijarsct.co.inijarsct.co.in. The extended π-conjugation systems in these molecules are crucial for their optical and electronic properties.

Surface Functionalization: The ability to graft this compound onto solid supports, such as polymeric surfaces (e.g., cyclic olefin copolymer, COC) or metallic surfaces (e.g., gold), using reactions like the Sonogashira coupling, is significant. This surface functionalization can lead to the development of novel biosensors or functionalized materials with tailored surface properties nih.gov.

Polymer Technology: Isatin-derived Schiff bases, which can be synthesized from this compound, have found applications in polymer technology, suggesting their potential as monomers or functional additives in polymer synthesis and modification researchgate.net.

The strategic placement of the iodine atom on the isatin core provides a versatile handle for chemists to introduce a vast array of substituents, thereby fine-tuning the electronic, optical, and biological properties of the resulting molecules. This versatility underscores the importance of this compound as a key intermediate in the pursuit of novel heterocyclic compounds and advanced functional materials.

Compound List:

this compound

5-iodophenolisatin

6-iodo-2-quinolone-4-carboxylic acid

Azastilbenes-oxindole conjugated chromophoric framework

this compound Schiff bases

Hemiaminal of this compound

5-Arylisatin derivatives

Surface-grafted this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Iodoisatin, and how do reaction conditions influence yield and purity?